Cas no 2137603-04-2 (2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane)
![2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane structure](https://www.kuujia.com/scimg/cas/2137603-04-2x500.png)
2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane Chemical and Physical Properties
Names and Identifiers
-
- 2-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
- 2137603-04-2
- EN300-718285
- 2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
-
- Inchi: 1S/C12H12BrF3O/c13-6-11-5-9(7-17-11)8-1-3-10(4-2-8)12(14,15)16/h1-4,9,11H,5-7H2
- InChI Key: ZJBXBTCZRFNBFS-UHFFFAOYSA-N
- SMILES: BrCC1CC(C2C=CC(C(F)(F)F)=CC=2)CO1
Computed Properties
- Exact Mass: 308.00236g/mol
- Monoisotopic Mass: 308.00236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 3.7
2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718285-0.1g |
2-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane |
2137603-04-2 | 0.1g |
$640.0 | 2023-05-23 | ||
Enamine | EN300-718285-0.5g |
2-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane |
2137603-04-2 | 0.5g |
$699.0 | 2023-05-23 | ||
Enamine | EN300-718285-0.05g |
2-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane |
2137603-04-2 | 0.05g |
$612.0 | 2023-05-23 | ||
Enamine | EN300-718285-5.0g |
2-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane |
2137603-04-2 | 5g |
$2110.0 | 2023-05-23 | ||
Enamine | EN300-718285-10.0g |
2-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane |
2137603-04-2 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-718285-1.0g |
2-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane |
2137603-04-2 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-718285-2.5g |
2-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane |
2137603-04-2 | 2.5g |
$1428.0 | 2023-05-23 | ||
Enamine | EN300-718285-0.25g |
2-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane |
2137603-04-2 | 0.25g |
$670.0 | 2023-05-23 |
2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane Related Literature
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
Additional information on 2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
Comprehensive Overview of 2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane (CAS No. 2137603-04-2)
In the realm of synthetic organic chemistry, 2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane (CAS No. 2137603-04-2) has emerged as a versatile intermediate with significant applications in pharmaceuticals, agrochemicals, and material science. This compound, characterized by its bromomethyl and trifluoromethylphenyl functional groups, offers unique reactivity patterns that make it invaluable for constructing complex molecular architectures. Researchers and industry professionals are increasingly focusing on this compound due to its potential in drug discovery and catalysis, aligning with the growing demand for high-performance building blocks in modern chemistry.
The structural features of 2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane contribute to its utility in cross-coupling reactions and nucleophilic substitutions. The presence of the bromomethyl group allows for facile functionalization, while the trifluoromethylphenyl moiety enhances lipophilicity and metabolic stability—a critical consideration in medicinal chemistry. Recent studies highlight its role in the synthesis of biologically active molecules, particularly those targeting central nervous system (CNS) disorders and inflammatory diseases, reflecting broader trends in precision medicine.
From an industrial perspective, the demand for CAS No. 2137603-04-2 is driven by its compatibility with green chemistry principles. Innovations in solvent-free synthesis and catalytic methodologies have further elevated its profile, addressing concerns about environmental sustainability. This aligns with the increasing emphasis on ESG (Environmental, Social, and Governance) criteria in chemical manufacturing, a topic frequently searched by stakeholders in the fine chemicals sector.
Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize 2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane, ensuring high purity and batch consistency. These quality control measures are essential for applications in GMP-compliant production, a key concern for pharmaceutical developers. Additionally, the compound’s stability under various storage conditions makes it a reliable choice for long-term research projects.
Emerging trends in AI-driven molecular design have also spotlighted CAS No. 2137603-04-2 as a candidate for virtual screening and machine learning-based optimization. Computational chemists frequently search for synthon libraries containing this compound to accelerate de novo drug design. Its structural motifs are particularly relevant for fragment-based drug discovery, a hot topic in biotech forums and academic conferences.
In summary, 2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane represents a convergence of synthetic utility, industrial relevance, and scientific innovation. Its role in advancing cutting-edge research and sustainable chemistry ensures its continued prominence in the chemical landscape. For researchers seeking reliable intermediates or exploring novel reaction pathways, this compound offers a compelling combination of reactivity and versatility.
2137603-04-2 (2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane) Related Products
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2230780-65-9(IL-17A antagonist 3)




